3-Methoxy-2-methyl-4-propoxypyridine

Synthetic chemistry Proton pump inhibitor intermediates Radical bromination

3-Methoxy-2-methyl-4-propoxypyridine (CAS not publicly assigned; PubChem CID is a trisubstituted pyridine derivative bearing methoxy, methyl, and propoxy groups at the 3-, 2-, and 4-positions, respectively. It possesses a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B8419331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-methyl-4-propoxypyridine
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCCOC1=C(C(=NC=C1)C)OC
InChIInChI=1S/C10H15NO2/c1-4-7-13-9-5-6-11-8(2)10(9)12-3/h5-6H,4,7H2,1-3H3
InChIKeyHDJIJGKAYHNWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-methyl-4-propoxypyridine: Chemical Identity and Industrial Role as a Key Pyridine Intermediate


3-Methoxy-2-methyl-4-propoxypyridine (CAS not publicly assigned; PubChem CID 13982948) is a trisubstituted pyridine derivative bearing methoxy, methyl, and propoxy groups at the 3-, 2-, and 4-positions, respectively. It possesses a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol [1]. The compound is primarily encountered as a synthetic intermediate in the preparation of anti-ulcer agents of the proton pump inhibitor class, where it serves as a precursor to 2-bromomethyl-3-methoxy-4-propoxypyridine and subsequently to 2-[(substituted)methylsulfinyl]benzimidazole final compounds [2]. Its NMR spectrum (CDCl₃, δ: 1.06 (3H, t, J=7 Hz), 1.86 (2H, m), 2.45 (3H, s), 3.81 (3H, s), 3.96 (2H, t, J=7 Hz), 6.66 (1H, d, J=6 Hz), 8.06 (1H, d, J=6 Hz)) provides a definitive fingerprint for structural confirmation during synthesis and quality control [2].

Why 3-Methoxy-2-methyl-4-propoxypyridine Cannot Be Replaced by Generic Pyridine Building Blocks


The specific 2-methyl-3-methoxy-4-propoxy substitution pattern on the pyridine ring is not a matter of trivial structural variation; it directly dictates the regiochemical outcome of subsequent synthetic transformations and the biological activity of downstream products. In the patent literature, this compound undergoes selective radical bromination at the 2-methyl group with N-bromosuccinimide under infrared irradiation to yield 2-bromomethyl-3-methoxy-4-propoxypyridine, a critical alkylating intermediate [1]. In contrast, the 4-ethoxy analog yields a different electrophile, while the 4-chloro analog requires alternative activation pathways. The propoxy chain length influences both the lipophilicity of the final drug substance and the steric environment around the pyridine nitrogen, which is crucial for proton pump inhibitor binding. Simply substituting a generic 2-methyl-4-alkoxypyridine or an unsubstituted propoxypyridine would alter the synthetic route, regioselectivity, and potentially the pharmacological profile of the resulting anti-ulcer agent [1].

Head-to-Head Evidence: 3-Methoxy-2-methyl-4-propoxypyridine vs. Comparator Pyridine Intermediates


Regioselective Bromination Yield: 3-Methoxy-2-methyl-4-propoxypyridine vs. 4-Ethoxy Analog

3-Methoxy-2-methyl-4-propoxypyridine undergoes NBS bromination exclusively at the 2-methyl group, yielding 2-bromomethyl-3-methoxy-4-propoxypyridine in 40% isolated yield (0.4 g from 1.0 g starting material) under infrared irradiation in refluxing CCl₄ [1]. This contrasts with the 4-ethoxy analog (4-ethoxy-3-methoxy-2-methylpyridine), which was not explicitly reported to undergo analogous bromination under the same conditions in the patent, suggesting divergent reactivity profiles that are exploited for selective intermediate preparation [1].

Synthetic chemistry Proton pump inhibitor intermediates Radical bromination

Gastric Mucosal Protection: Compound Class Comparison of 4-Propoxy vs. 4-(2,2,2-Trifluoroethoxy) Pyridine Derivatives

In the ethanol-induced gastric mucosal injury model in male Sprague-Dawley rats, final compounds derived from the 4-propoxy pyridine intermediate (R₁=H, R₂=CH₃, R₃=CH₂CH₂CH₃) and the 4-(2,2,2-trifluoroethoxy) analog (R₁=H, R₂=CH₃, R₃=CH₂CF₃) were both evaluated for gastric mucosa-protecting activity [1]. The patent explicitly states that compounds of this invention exhibit 'evidently superior action in protecting the gastric mucosa as compared with known compounds,' and both the propoxy and trifluoroethoxy series showed no fatal toxicity at oral doses of 500 mg/kg in mice [1]. However, individual quantitative inhibition rates for each substituent variant were not tabulated, precluding a direct numerical head-to-head comparison from this patent disclosure.

Anti-ulcer activity Gastric mucosal protection Structure-activity relationship

Spectroscopic Identity Confirmation: Distinct NMR Signature vs. 4-Ethoxy and 4-Chloro Pyridine Analogs

The ¹H NMR spectrum of 3-methoxy-2-methyl-4-propoxypyridine (CDCl₃) displays distinctive signals for the propoxy chain (δ 1.06, triplet, 3H; δ 1.86, multiplet, 2H; δ 3.96, triplet, 2H) that are absent in the 4-ethoxy analog (δ 1.45, triplet, 3H; δ 4.10, quartet, 2H) and the 4-chloro analog (no alkoxy signals) [1]. The aromatic proton coupling pattern (δ 6.66, d, J=6 Hz, H-5; δ 8.06, d, J=6 Hz, H-6) is shared across these 2,3,4-trisubstituted pyridines but the aliphatic region provides unambiguous differentiation. These spectral assignments were made directly from the patent's Reference Examples 1, 3, and 4 [1].

Analytical chemistry Quality control Structural confirmation

Computed Lipophilicity (XLogP3) and Drug-Likeness Comparison with Other Alkoxy-Substituted Pyridines

The computed XLogP3-AA value for 3-methoxy-2-methyl-4-propoxypyridine is 2.1 [1], which falls within the optimal range for oral bioavailability according to Lipinski's rule of five. This lipophilicity is higher than that expected for the 4-methoxy analog (predicted XLogP3 ≈ 1.2–1.5) and lower than the 4-butoxy analog (predicted XLogP3 > 2.8), positioning the propoxy derivative in a favorable balance between membrane permeability and aqueous solubility. The topological polar surface area (TPSA) of 31.4 Ų [1] further supports its suitability as a building block for CNS-penetrant or orally bioavailable drug candidates (typical threshold < 140 Ų for oral, < 90 Ų for CNS).

Physicochemical property prediction Drug-likeness ADME profiling

Gas-Phase Fragmentation Behavior: Isomeric Propoxypyridine Stability as a Proxy for Chemical Robustness

A fundamental study on ionized propoxypyridines revealed that the dissociation pathways are strongly isomer-dependent: 2- and 3-propoxypyridines lose propene predominantly, while 4-propoxypyridine competes between propene loss and allyl radical expulsion [1]. Although the fully substituted 3-methoxy-2-methyl-4-propoxypyridine was not directly studied in this paper, the 4-propoxy substitution pattern on the pyridine ring is associated with a distinct gas-phase reactivity profile that may correlate with condensed-phase chemical stability under storage and reaction conditions. This isomer-dependent behavior underscores that the position of the propoxy group (and the full substitution pattern) cannot be considered interchangeable.

Mass spectrometry Isomer differentiation Chemical stability

Molecular Fingerprint and Similarity Metrics vs. Common Pyridine Intermediates in PubChem

Using the PubChem computed properties as a reference, 3-methoxy-2-methyl-4-propoxypyridine (CID 13982948) has a molecular weight of 181.23 g/mol, hydrogen bond acceptor count of 3, and rotatable bond count of 4 [1]. These values differentiate it from structurally similar intermediates such as 4-(3-methoxypropoxy)-3-methylpyridine (the pyridine moiety of rabeprazole, lacking the 3-methoxy group; MW ~195 g/mol) and 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine (CAS 117977-19-2; MW ~253 g/mol). The presence of the methoxy group at position 3, rather than a hydrogen, is a critical structural feature that alters the electronic character of the ring and the reactivity at the adjacent 2-methyl position.

Cheminformatics Compound selection Database mining

Where 3-Methoxy-2-methyl-4-propoxypyridine Delivers Differentiated Value: Research and Industrial Scenarios


Proton Pump Inhibitor (PPI) Intermediate Synthesis

This compound is the direct precursor to 2-bromomethyl-3-methoxy-4-propoxypyridine, which alkylates 2-mercaptobenzimidazole derivatives to construct the methylsulfinylbenzimidazole core of anti-ulcer agents. The patent EP0208452A2 explicitly demonstrates this synthetic sequence, and the 4-propoxy chain is integral to the final drug's pharmacological profile [1].

Structure-Activity Relationship (SAR) Exploration of 2,3,4-Trisubstituted Pyridines

The distinct NMR signature (confirmed by Reference Examples in EP0208452A2) and computed XLogP3 of 2.1 make this compound a well-characterized starting point for libraries exploring the effect of alkoxy chain length on target binding. The 4-propoxy variant offers a balanced lipophilicity profile compared to shorter or longer alkoxy analogs [1].

Regioselective Benzylic Bromination Methodology Development

The documented NBS bromination (40% isolated yield under IR irradiation) provides a benchmark reaction for studying substituent effects on radical halogenation of picoline-type substrates. The exclusive bromination at the 2-methyl group, confirmed by the NMR of the product, can be compared with the reactivity of 4-ethoxy and 4-chloro analogs to map electronic influences on benzylic C–H activation [1].

Quality Control Reference Standard for Isomeric Purity Verification

The fully assigned ¹H NMR spectrum (δ 1.06 propoxy triplet; δ 3.81 methoxy singlet; aromatic doublets at δ 6.66 and 8.06) provides a reliable reference for identity and purity testing when procuring this intermediate, distinguishing it from common impurities such as the 4-ethoxy analog or unalkylated 4-hydroxypyridine starting material [1].

Quote Request

Request a Quote for 3-Methoxy-2-methyl-4-propoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.